molecular formula C9H8N2O2 B2832729 3-(4-hydroxyphenyl)-1H-imidazol-2-one CAS No. 1215280-00-4

3-(4-hydroxyphenyl)-1H-imidazol-2-one

Cat. No.: B2832729
CAS No.: 1215280-00-4
M. Wt: 176.175
InChI Key: CGUGZIQRWQHPCO-UHFFFAOYSA-N
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Description

3-(4-hydroxyphenyl)-1H-imidazol-2-one is a heterocyclic compound that features an imidazole ring substituted with a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxyphenyl)-1H-imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with glycine in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxyphenyl)-1H-imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

3-(4-hydroxyphenyl)-1H-imidazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-hydroxyphenyl)-1H-imidazol-2-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The hydroxyphenyl group plays a crucial role in its binding affinity and specificity. Pathways involved include oxidative stress response and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenyl)propanoic acid
  • 4-hydroxyphenylacetic acid
  • 4-hydroxyphenylpyruvic acid

Uniqueness

3-(4-hydroxyphenyl)-1H-imidazol-2-one is unique due to its imidazole ring, which imparts distinct chemical properties and biological activities compared to other hydroxyphenyl derivatives. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields .

Biological Activity

3-(4-hydroxyphenyl)-1H-imidazol-2-one, also known as a phenyl-imidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its imidazole ring, which is known for its role in various biological processes. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an imidazole ring substituted with a 4-hydroxyphenyl group. This structural modification is significant as it influences the compound's solubility, stability, and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in immune regulation and cancer progression. Studies indicate that modifications to the imidazole ring can enhance binding affinity to IDO, making it a potential therapeutic target for cancer treatment .
  • Antimicrobial Activity : Research has demonstrated that derivatives of imidazole, including this compound, exhibit antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell function contributes to its efficacy as an antimicrobial agent .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways. These pathways are critical in the inflammatory response, and their modulation can lead to therapeutic benefits in conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
Enzyme InhibitionInhibition of IDO
AntimicrobialDisruption of bacterial cell function
Anti-inflammatoryInhibition of iNOS and COX

Case Studies

  • Inhibition of Indoleamine 2,3-Dioxygenase (IDO) :
    A study focused on the structure-based development of phenyl-imidazole derivatives revealed that modifications to the imidazole ring significantly enhanced the potency against IDO. The most effective compounds showed a ten-fold increase in inhibitory activity compared to standard inhibitors .
  • Antimicrobial Efficacy :
    Jain et al. synthesized various imidazole derivatives, including those related to this compound, and evaluated their antimicrobial activity using the cylinder well diffusion method. Compounds exhibited varying degrees of effectiveness against S. aureus and E. coli, with some showing comparable efficacy to established antibiotics like Norfloxacin .
  • Anti-inflammatory Studies :
    Research evaluating the anti-inflammatory effects of related phenolic compounds indicated that derivatives similar to this compound could significantly inhibit nitric oxide production in RAW 264.7 macrophages stimulated by lipopolysaccharides (LPS). This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Properties

IUPAC Name

3-(4-hydroxyphenyl)-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-8-3-1-7(2-4-8)11-6-5-10-9(11)13/h1-6,12H,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUGZIQRWQHPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CNC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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